molecular formula C6H3ClINO3S B14839900 6-Formyl-4-iodopyridine-2-sulfonyl chloride

6-Formyl-4-iodopyridine-2-sulfonyl chloride

Cat. No.: B14839900
M. Wt: 331.52 g/mol
InChI Key: RYBXWWUXQOAOIG-UHFFFAOYSA-N
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Description

6-Formyl-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClINO3S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-4-iodopyridine-2-sulfonyl chloride typically involves the introduction of formyl, iodo, and sulfonyl chloride groups onto the pyridine ring. One common method involves the chlorosulfonation of 4-iodopyridine, followed by formylation. The reaction conditions often require the use of reagents such as thionyl chloride (SOCl2) and formylating agents under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-4-iodopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like FeBr3, AlCl3, and ZnCl2 are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Formyl-4-iodopyridine-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Formyl-4-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The formyl group can participate in various condensation reactions, while the iodo group can undergo coupling reactions to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Formyl-4-iodopyridine-2-sulfonyl chloride is unique due to the combination of formyl, iodo, and sulfonyl chloride groups on the pyridine ring

Properties

Molecular Formula

C6H3ClINO3S

Molecular Weight

331.52 g/mol

IUPAC Name

6-formyl-4-iodopyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H3ClINO3S/c7-13(11,12)6-2-4(8)1-5(3-10)9-6/h1-3H

InChI Key

RYBXWWUXQOAOIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)I

Origin of Product

United States

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